Validated Kinase Inhibitor Scaffold: Direct Comparison to Unsubstituted Indazole via Co-Crystallography
The 3-amino-1H-indazole-4-carbonitrile scaffold has been co-crystallized with MEK1 kinase (PDB ID: 3ZLY), providing direct structural validation of its binding mode [1]. This contrasts with the parent unsubstituted 1H-indazole, which lacks the 3-amino group essential for hinge binding [2].
| Evidence Dimension | Co-crystal structure with MEK1 kinase |
|---|---|
| Target Compound Data | Validated; resolved at 2.11 Å (PDB: 3ZLY) |
| Comparator Or Baseline | Unsubstituted 1H-indazole |
| Quantified Difference | Target compound exhibits defined electron density within the ATP-binding pocket, while the unsubstituted analog lacks the necessary hinge-binding motif, resulting in no observed binding in similar assays. |
| Conditions | X-ray diffraction of MEK1 in complex with fragment 8 |
Why This Matters
This structural evidence confirms the compound's utility as a validated starting point for kinase inhibitor design, de-risking projects compared to unproven scaffolds.
- [1] Amaning, K. et al. (2013). The Use of Virtual Screening and Differential Scanning Fluorimetry for the Rapid Identification of Fragments Active Against Mek1. Bioorganic & Medicinal Chemistry Letters, 23(12), pp. 3620-3626. PDB ID: 3ZLY. View Source
- [2] Dai, Y. et al. (2007). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N‘-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 50(7), pp. 1584-1597. View Source
